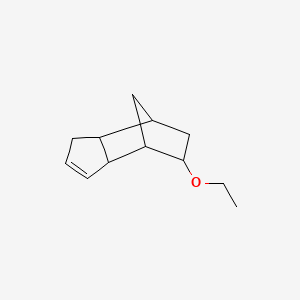![molecular formula C8H5Cl2N3O B13943892 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 1, and a pyrido[3,2-d]pyrimidin-2(1H)-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which is then used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Primary amines in the presence of triethylamine (Et3N) are commonly used for substitution reactions.
Cyclization Reactions: Cyclization can be achieved using various reagents and conditions, depending on the desired product.
Major Products Formed
科学研究应用
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one has several scientific research applications, including:
作用机制
The mechanism of action of 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
相似化合物的比较
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position of the methyl group and the pyrimidine ring fusion.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, making it a valuable compound for further research and development.
属性
分子式 |
C8H5Cl2N3O |
|---|---|
分子量 |
230.05 g/mol |
IUPAC 名称 |
4,6-dichloro-1-methylpyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H5Cl2N3O/c1-13-4-2-3-5(9)11-6(4)7(10)12-8(13)14/h2-3H,1H3 |
InChI 键 |
UOCALRAJYFPYEG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=NC1=O)Cl)N=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)

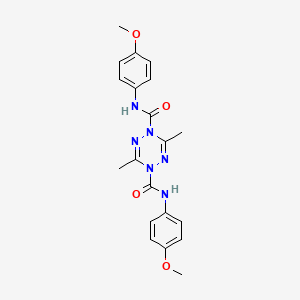

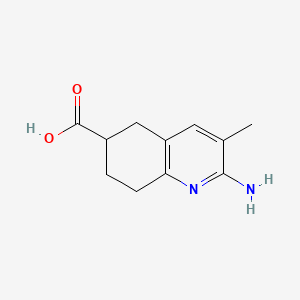

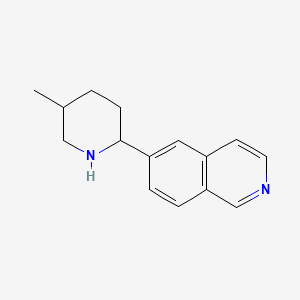
![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)

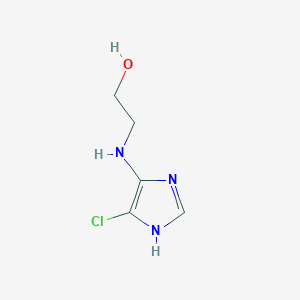
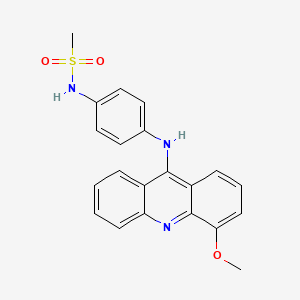
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
